N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide
Description
This compound features a morpholine core substituted at the 3-position with a 6-(2,2-dimethylpropoxy)-5-methyl group. The propan-2-yl backbone includes a hydroxyl group, a 3,5-difluorophenyl moiety, and an acetamide substituent (SMILES: O=C(C)NC(Cc1cc(cc(c1)F)F)C(C2NC(C)C(OC2)OCC(C)(C)C)O) . Its molecular formula is C₂₁H₃₂F₂N₂O₄, with a molecular weight of 414.5 g/mol.
Properties
Molecular Formula |
C21H32F2N2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide |
InChI |
InChI=1S/C21H32F2N2O4/c1-12-20(29-11-21(3,4)5)28-10-18(24-12)19(27)17(25-13(2)26)8-14-6-15(22)9-16(23)7-14/h6-7,9,12,17-20,24,27H,8,10-11H2,1-5H3,(H,25,26) |
InChI Key |
MTSIVXGKWLWPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(N1)C(C(CC2=CC(=CC(=C2)F)F)NC(=O)C)O)OCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide involves multiple steps, starting with the preparation of the difluorophenyl intermediate. The key steps include:
Formation of the Difluorophenyl Intermediate:
Morpholine Ring Formation: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials, such as amino alcohols and epoxides.
Coupling Reactions: The difluorophenyl intermediate is then coupled with the morpholine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the difluorophenyl ring.
Scientific Research Applications
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide involves its interaction with specific molecular targets. The difluorophenyl group and the morpholine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Morpholine-Containing Acetamides
Key Analogs :
- N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g in ): Shares an acetamide group and hydroxylated backbone but lacks the difluorophenyl and morpholine substituents.
- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide (Compound h in ): Features a benzyl-substituted oxazinan ring instead of morpholine, altering lipophilicity and target selectivity.
Structural Differences :
Fluorinated Arylpropanolamine Derivatives
Key Analogs :
Pharmacological Implications :
- The difluorophenyl group in the target compound may enhance binding affinity to aryl hydrocarbon receptors or cytochrome P450 enzymes compared to non-fluorinated analogs .
ADMET and Physicochemical Properties
Predicted ADMET Parameters
Key Observations :
- The morpholine ring in the target compound may reduce first-pass metabolism compared to indoles/quinolines .
- The 2,2-dimethylpropoxy group likely extends half-life by resisting oxidative degradation .
Biological Activity
N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide, commonly referred to as DKJ, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of DKJ is with a molecular weight of approximately 414.49 g/mol. Its structural complexity includes a difluorophenyl group and a morpholine derivative, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H32F2N2O4 |
| Molecular Weight | 414.49 g/mol |
| SMILES | O=C(C)NC(Cc1cc(cc(c1)F)F)C(C2NC(C)C(OC2)OCC(C)(C)C)O |
Antifibrotic Properties
Recent studies have indicated that DKJ exhibits antifibrotic activity. In vitro assays demonstrated that DKJ can significantly reduce collagen synthesis in hepatic stellate cells (HSC-T6), which are pivotal in liver fibrosis. The half-maximal inhibitory concentration (IC50) values were determined to be around 45 μM, indicating a potent effect on collagen deposition.
Case Study Findings:
- In Vitro Studies: DKJ treatment resulted in a marked decrease in collagen type I alpha 1 (COL1A1) protein expression as measured by ELISA assays. This suggests that DKJ may inhibit the fibrogenic response in liver cells, potentially offering a therapeutic avenue for conditions like liver cirrhosis .
The proposed mechanism through which DKJ exerts its antifibrotic effects involves the inhibition of transforming growth factor-beta (TGF-β) signaling pathways. TGF-β is known to promote fibrogenesis by stimulating collagen production and activating fibroblasts. By modulating this pathway, DKJ can effectively reduce fibrosis markers in treated cells.
Comparative Biological Activity
To better understand the biological activity of DKJ, it is beneficial to compare it with other compounds exhibiting similar pharmacological profiles.
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DKJ | 45 | Inhibition of COL1A1 production |
| Compound A | 50 | TGF-β signaling inhibition |
| Compound B | 40 | Collagen prolyl-4-hydroxylase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
